molecular formula C11H12N2S2 B13259408 2-(Pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole

2-(Pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole

Cat. No.: B13259408
M. Wt: 236.4 g/mol
InChI Key: RMPSONBXKRRYFM-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring fused with a pyrrolidine ring via a sulfur atom. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with a pyrrolidine derivative. One common method is the nucleophilic substitution reaction where 2-mercaptobenzothiazole reacts with 3-chloropyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Bases like potassium carbonate and solvents like dimethylformamide are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Mechanism of Action

The exact mechanism of action of 2-(Pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic structure. The sulfur atom may play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyrrolidin-2-ylsulfanyl)-1,3-benzothiazole
  • 2-(Pyrrolidin-4-ylsulfanyl)-1,3-benzothiazole
  • 2-(Piperidin-3-ylsulfanyl)-1,3-benzothiazole

Uniqueness

2-(Pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole is unique due to the position of the pyrrolidine ring attachment, which can influence its biological activity and chemical reactivity. The specific arrangement of atoms allows for unique interactions with molecular targets, potentially leading to distinct pharmacological profiles.

Properties

Molecular Formula

C11H12N2S2

Molecular Weight

236.4 g/mol

IUPAC Name

2-pyrrolidin-3-ylsulfanyl-1,3-benzothiazole

InChI

InChI=1S/C11H12N2S2/c1-2-4-10-9(3-1)13-11(15-10)14-8-5-6-12-7-8/h1-4,8,12H,5-7H2

InChI Key

RMPSONBXKRRYFM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1SC2=NC3=CC=CC=C3S2

Origin of Product

United States

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